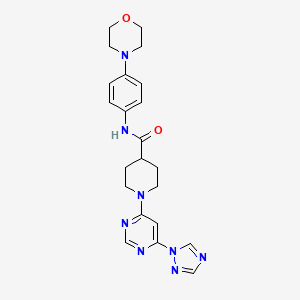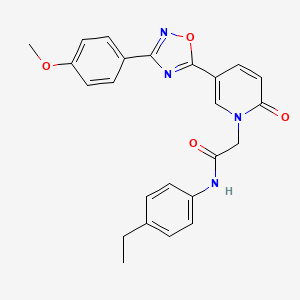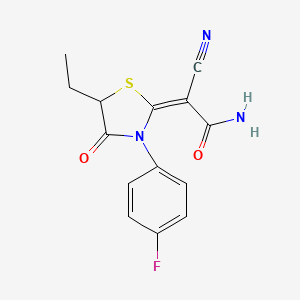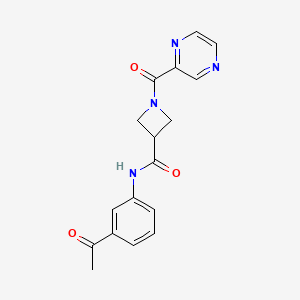
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as APZAC, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. APZAC belongs to the class of azetidine compounds and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
Synthesis and Reactivity
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide and related compounds demonstrate their utility in the field of heterocyclic synthesis. They are used in the synthesis of a range of heterocyclic compounds like azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives. These syntheses involve conventional heating methods and microwave irradiation techniques, indicating their versatility in different synthesis environments (Al-Shiekh et al., 2004).
Antimicrobial Properties
Research has shown that derivatives of this compound exhibit antimicrobial properties. Various synthesized compounds have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, showing moderate to potent antimicrobial activity (Sharshira & Hamada, 2012).
Potential in Cancer Research
Certain derivatives synthesized from this compound have been evaluated for their cytotoxicity against cancer cells. For instance, compounds tested against Ehrlich Ascites Carcinoma (EAC) cells have shown promising results, making them a point of interest in cancer research (Hassan et al., 2014).
Acetylcholinesterase Inhibitor Activity
These compounds have also been explored for their acetylcholinesterase (AChE) inhibitor activity. Certain synthesized tetrahydropyrimidines from N-(3-oxobutanoyl)pyrazine-2-carboxamide showed notable AChE inhibitory activity, suggesting potential applications in neurological disorders (Elumalai et al., 2014).
Analytical Chemistry Applications
This compound has been used as an ionophore in the development of a novel samarium-selective membrane sensor. Such applications demonstrate the compound's utility in analytical chemistry and material science, particularly in the development of highly selective sensors (Ganjali et al., 2003).
特性
IUPAC Name |
N-(3-acetylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(22)12-3-2-4-14(7-12)20-16(23)13-9-21(10-13)17(24)15-8-18-5-6-19-15/h2-8,13H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCJTZCXWZDMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
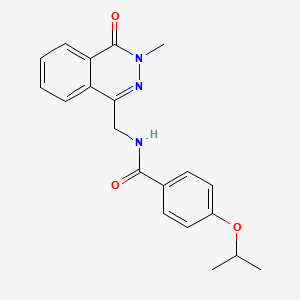
![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)
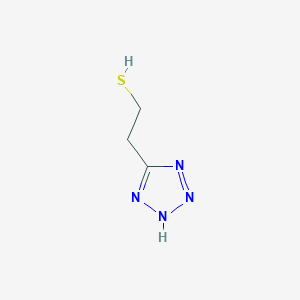

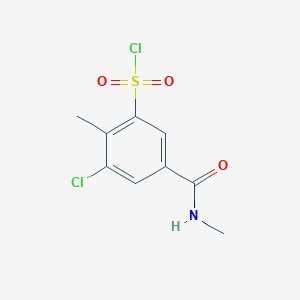
![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

